Enantiomeric Identity vs. (R)-Enantiomer: Chiral Configuration for Target Engagement
The (S)-configuration at the 4-position, as specified by CAS 672883-63-5, provides a distinct spatial orientation compared to the (R)-enantiomer (CAS 1788058-41-2) . This stereochemistry is critical for its intended role in asymmetric synthesis. In a patent context, derivatives built from this specific (S)-enantiomer scaffold have been implicated as phosphodiesterase 4 (PDE4) inhibitors, a therapeutic target where stereochemistry is a key determinant of biological activity [1]. Using the (R)-form would generate a diastereomeric product with a different biological profile.
| Evidence Dimension | Absolute Configuration (Stereocenter at C4) |
|---|---|
| Target Compound Data | S-configuration; CAS 672883-63-5 |
| Comparator Or Baseline | R-configuration; CAS 1788058-41-2 |
| Quantified Difference | The two enantiomers are non-superimposable mirror images, leading to distinct biological interactions; quantitative biological data comparing the two specific intermediates is not available in the public domain. |
| Conditions | Defined by chemical structure and CAS registry; biological implication inferred from the necessity of stereochemical control in PDE4 inhibitor pharmacophores [1]. |
Why This Matters
Procuring the incorrect enantiomer leads to the synthesis of a different final compound, invalidating structure-activity relationship (SAR) studies and potentially introducing an inactive or unwanted biological isomer.
- [1] Molaid.com. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride (672883-63-5): Patent application reference for PDE4 inhibitor utility. View Source
